N-Cbz-2-phenyl-L-glycine succinimido ester

Arylglycine coupling Protecting group comparison Micro-flow peptide synthesis

N-Cbz-2-phenyl-L-glycine succinimido ester (synonyms: Z-L-Phg-OSu, Cbz-L-phenylglycine N-hydroxysuccinimide ester, N-alpha-benzyloxycarbonyl-L-phenylglycine succinimidyl ester; CAS 146118-22-1) is a pre-activated, crystalline amino acid derivative belonging to the class of Nα-urethane-protected arylglycine N-hydroxysuccinimide (NHS) active esters. It comprises an L-phenylglycine core protected at the α-amine with the benzyloxycarbonyl (Cbz/Z) group and activated at the C-terminus as the succinimidyl ester.

Molecular Formula C20H18N2O6
Molecular Weight 382.4 g/mol
Cat. No. B15286763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-2-phenyl-L-glycine succinimido ester
Molecular FormulaC20H18N2O6
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26)
InChIKeyMZJSWDYNUOPUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-2-phenyl-L-glycine Succinimido Ester (Z-L-Phg-OSu, CAS 146118-22-1): Procurement-Grade Activated Arylglycine Building Block for Racemization-Sensitive Peptide Synthesis


N-Cbz-2-phenyl-L-glycine succinimido ester (synonyms: Z-L-Phg-OSu, Cbz-L-phenylglycine N-hydroxysuccinimide ester, N-alpha-benzyloxycarbonyl-L-phenylglycine succinimidyl ester; CAS 146118-22-1) is a pre-activated, crystalline amino acid derivative belonging to the class of Nα-urethane-protected arylglycine N-hydroxysuccinimide (NHS) active esters . It comprises an L-phenylglycine core protected at the α-amine with the benzyloxycarbonyl (Cbz/Z) group and activated at the C-terminus as the succinimidyl ester. With a molecular weight of 382.37 g/mol (C20H18N2O6), melting point of 156–162 °C, optical rotation [α]D20 = +17 ± 2° (c=1, DMF), and commercial purity specifications of ≥98% (HPLC), this compound is purpose-built for solution-phase peptide coupling and bioconjugation applications where the intrinsic racemization liability of the phenylglycine scaffold—documented to be 60-fold greater than that of alanine [1]—demands a pre-formed, optically stable activated ester that eliminates the need for in-situ carboxyl activation.

Why N-Cbz-2-phenyl-L-glycine Succinimido Ester Cannot Be Replaced by Unactivated Free Acids, Alternative Active Esters, or Differently Protected Analogs


Generic substitution of this compound with its unactivated free acid (Cbz-Phg-OH) or with in-situ-activated Fmoc-Phg-OH introduces a documented risk of severe epimerization during coupling, as the phenylglycine α-proton is exceptionally acidic and susceptible to base-catalyzed abstraction [1]. Substitution with p-nitrophenyl or pentachlorophenyl active esters of N-protected phenylglycine introduces racemization during both ester formation and subsequent aminolysis, whereas the NHS ester formation pathway yields optically pure products [2]. Substitution with the Boc-protected NHS ester analog (Boc-Phg-OSu) eliminates the orthogonal hydrogenolytic deprotection advantage that Cbz provides alongside benzyl-based side-chain protection—a strategy explicitly adopted in total synthesis campaigns to avoid acidolytic or basic conditions that trigger epimerization [3]. Even substitution with the simple glycine analog (Z-Gly-OSu) discards the phenylglycine pharmacophore present in vancomycin-class antibiotics, feglymycin, and other arylglycine-containing bioactive peptides, where the phenyl ring directly contributes to target binding [3].

Quantitative Comparator Evidence for N-Cbz-2-phenyl-L-glycine Succinimido Ester: Head-to-Head, Cross-Study, and Class-Level Differentiation Data


Cbz Protection Outperforms Boc Protection in Arylglycine Micro-Flow Amidation: Direct Head-to-Head Comparison from Feglymycin Total Synthesis

In a direct head-to-head comparison reported in the total synthesis of feglymycin, three N-protecting groups on 4-hydroxyphenylglycine (D-Hpg) carboxylates were evaluated under identical micro-flow amide bond formation conditions. Cbz-protected carboxylate 10b produced the desired amide product 18b in good yield, whereas the Boc-protected carboxylate 10a gave 18a in low yield under the same conditions (entries 1–3, Table 1). Furthermore, switching the solvent from DMA to H₂O/MeCN for the Cbz-protected substrate improved the yield of 18b without increasing racemization (entry 4 versus 6), while Alloc protection required separate condition optimization (entries 5, 7) [1]. The Fmoc group was deliberately excluded from this comparison because the investigators feared that basic deprotection conditions would cause undesired racemization [1].

Arylglycine coupling Protecting group comparison Micro-flow peptide synthesis

NHS Active Ester Formation Preserves Optical Purity Whereas p-Nitrophenyl and Pentachlorophenyl Esters Cause Racemization: Class-Level Evidence from Sequential Polypeptide Synthesis

A foundational study on racemization during sequential polypeptide synthesis compared three active ester types for N-protected peptide acids using L-amino acid oxidase as the optical purity assay. The formation of N-hydroxysuccinimide esters yielded optically pure products, whereas p-nitrophenyl and pentachlorophenyl active esters of the same N-protected peptide acids underwent measurable racemization during ester formation. Additionally, racemization in the subsequent polymerization step was found to be base-sensitive, meaning that even optically homogeneous NHS ester monomers can produce partially racemized polymer if the coupling base is not optimized [1]. This class-level finding establishes that the succinimido ester leaving group is intrinsically less racemization-prone than the p-nitrophenolate and pentachlorophenolate leaving groups commonly used as alternative activated esters.

Racemization-free activation Active ester comparison Optical purity preservation

Pre-Formed Succinimido Ester Bypasses the 49% Diastereomeric Impurity Observed During In-Situ Activation of Fmoc-Phenylglycine in SPPS

A detailed racemization study of Fmoc-Phg-OH under both microwave-assisted and conventional stepwise solid-phase peptide synthesis (SPPS) conditions revealed that the target pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH₂ was obtained with only 51% of the desired LLLDL diastereomer—49% of the product consisted of the epimerized LLLDL impurity arising from Phg racemization. Even under optimized conditions (microwave-assisted SPPS at 50 °C, 22 W, DMTMM-BF₄ coupling reagent, 20% piperidine deprotection), the diastereomeric purity reached only 71% (29% impurity). Critically, racemization was determined to occur mainly during Fmoc-group removal, with a lesser contribution during the activation/coupling of the Fmoc-Phg-OH residue [1]. In contrast, the pre-formed Cbz-Phg succinimido ester eliminates the in-situ activation step entirely and employs a protecting group that is removed under neutral hydrogenolytic conditions rather than basic piperidine treatment, thereby circumventing both major racemization pathways identified for Fmoc-Phg-OH.

Epimerization during coupling Fmoc-SPPS racemization Pre-activated vs. in-situ activation

Phenylglycine Scaffold Is 60-Fold More Racemization-Prone Than Alanine: Quantitative Risk Context Mandating Racemization-Resistant Active Ester Selection

Two independent peer-reviewed publications quantify the intrinsic racemization liability of the phenylglycine scaffold relative to the benchmark amino acid alanine. The feglymycin total synthesis paper states: 'phenylglycine is 60 times more prone to racemization than alanine' [1]. Independently, a Beilstein Journal of Organic Chemistry study on stereodivergent piperidine synthesis reports that a Cbz-protected phenylglycine derivative exhibited 'high configurational lability' under standard DCC/Et₃N/DMAP coupling conditions, with the resulting amide obtained in a diminished enantiomeric excess of only 49% ee [2]. The same paper corroborates the 60-fold racemization susceptibility of phenylglycine versus alanine and explicitly notes that this enhanced lability is attributable to the phenyl ring being directly attached to the α-carbon, which stabilizes the carbanionic transition state formed upon α-proton abstraction [2]. This quantitative risk context establishes that the choice of activated ester form for phenylglycine is not a matter of incremental optimization but a binary determinant of stereochemical outcome.

Arylglycine racemization Configurational lability α-Proton acidity

Cbz Enables Orthogonal Hydrogenolytic Deprotection Unavailable to Boc- and Fmoc-Protected Analogs: Strategic Advantage for Global Deprotection of Arylglycine-Containing Peptides

The Cbz protecting group is uniquely cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc group requires acidolysis (typically TFA) and the Fmoc group requires basic conditions (typically 20% piperidine). This orthogonal reactivity profile was strategically exploited in the feglymycin total synthesis, where the Cbz group was selected for one arylglycine residue (P1) and the Alloc group for another (P2) precisely because 'the Cbz group could be removed along with the benzyl (Bn) group under hydrogenolysis conditions' [1]. This simultaneous global deprotection of Cbz and Bn groups avoids both the acidic conditions that can cause N→O acyl migration in serine/threonine-containing peptides and the basic conditions that induce epimerization of the phenylglycine α-center. When both Cbz and Boc are present on the same molecule, Cbz can be selectively removed by hydrogenolysis while Boc remains intact, or Boc can be selectively removed by acidolysis while Cbz remains unaffected, enabling sequential deprotection strategies that are impossible with a single protecting group type .

Orthogonal protection strategy Hydrogenolysis deprotection Cbz vs Boc vs Fmoc selectivity

Optimal Procurement and Deployment Scenarios for N-Cbz-2-phenyl-L-glycine Succinimido Ester Based on Validated Differentiation Evidence


Solution-Phase Synthesis of Arylglycine-Containing Bioactive Peptides with Mandatory Stereochemical Integrity Requirements

For research groups synthesizing vancomycin-type glycopeptide antibiotics, feglymycin analogs, ramoplanin derivatives, or XIAP-binding pentapeptides—all of which contain phenylglycine or 4-hydroxyphenylglycine residues essential for target binding—Cbz-Phg-OSu is the preferred building block. The pre-formed NHS ester eliminates the activation-step racemization that plagues in-situ coupling of Fmoc-Phg-OH (documented 29–49% diastereomeric impurity under SPPS conditions [1]), while the Cbz group provides orthogonal hydrogenolytic deprotection that avoids the basic piperidine conditions which were identified as the primary driver of Phg epimerization during Fmoc removal [1]. The feglymycin total synthesis team explicitly selected Cbz protection for the arylglycine P1 residue and Alloc for P2 to enable simultaneous Cbz/Bn global deprotection under neutral hydrogenolysis .

Racemization-Sensitive Bioconjugation of Phenylglycine-Derived Haptens, Probes, or Drug-Linker Payloads to Amine-Containing Biomolecules

When conjugating phenylglycine-derived haptens, fluorescent probes, or cytotoxic payloads to lysine residues of proteins or antibodies via active ester chemistry, Cbz-Phg-OSu offers a critical advantage over p-nitrophenyl or pentachlorophenyl active esters. The NHS ester class has been demonstrated to yield optically pure products upon formation from N-protected acids, whereas the p-nitrophenyl and pentachlorophenyl esters cause measurable racemization during synthesis [1]. For antibody-drug conjugate (ADC) payloads where the phenylglycine moiety contributes to target binding or pharmacokinetic properties, any degree of epimerization at the α-center would generate a diastereomeric impurity that complicates analytical characterization, alters potency, and potentially compromises regulatory acceptance.

Orthogonal Protection Strategy for Multi-Step Synthesis of Complex Peptides Containing Both Acid-Labile and Base-Sensitive Functionalities

In synthetic routes requiring sequential, chemoselective deprotection of multiple Nα-protecting groups, Cbz-Phg-OSu enables strategies that are inaccessible to Boc- or Fmoc-protected building blocks alone. When both Cbz and Boc are present, Cbz can be removed by catalytic hydrogenolysis without affecting Boc; conversely, Boc can be cleaved by TFA without disturbing Cbz [1]. This pairwise orthogonality was strategically leveraged in the feglymycin campaign, where Cbz was chosen over Boc for arylglycine coupling because Boc-protected carboxylate 10a gave low yield in direct head-to-head micro-flow amidation comparison, while Cbz-protected 10b gave good yield and enabled joint deprotection with benzyl groups . This scenario is particularly relevant for peptide chemists constructing complex natural product analogs where multiple orthogonal protecting group manipulations are required.

Benzimidazole and Heterocycle Synthesis via Succinimidyl Ester-Mediated Coupling of Cbz-Phenylglycine with ortho-Phenylenediamines

The activated N-hydroxysuccinimide ester of N-Cbz-D-phenylglycine has been demonstrated as an efficient acyl donor for coupling with o-phenylenediamine to afford chiral benzimidazole derivatives [1]. This application extends the utility of Cbz-Phg-OSu beyond peptide synthesis into heterocyclic chemistry, where the combination of Cbz protection, activated ester reactivity, and stereochemical integrity of the phenylglycine α-center enables construction of enantiomerically pure benzimidazole scaffolds that are prevalent in pharmaceutical agents. The succinimido ester form is particularly advantageous here because the mild coupling conditions (room temperature, organic solvent) avoid the strong acid or base conditions that would otherwise racemize the phenylglycine moiety.

Quote Request

Request a Quote for N-Cbz-2-phenyl-L-glycine succinimido ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.